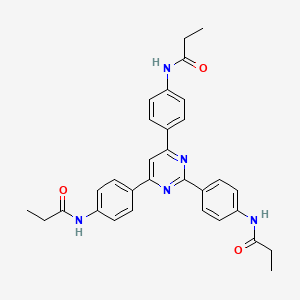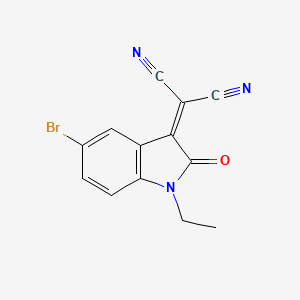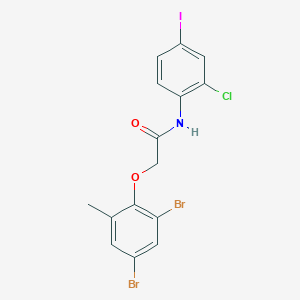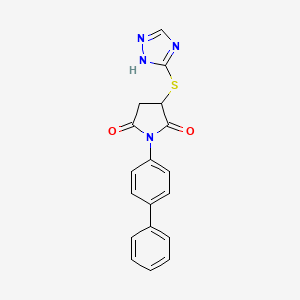
N,N',N''-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique structure, which includes a pyrimidine core linked to three benzene rings and three propanamide groups. The compound’s structure imparts it with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a chalcone intermediate, which is then reacted with ammonium acetate and an aldehyde to form the pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used but can include halogenated derivatives, reduced forms, and oxidized products .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes . Its unique structure and properties make it a valuable compound for various research and development projects.
作用機序
The mechanism of action of N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to fit into specific binding sites and exert its effects.
類似化合物との比較
N,N’,N’‘-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide can be compared with other similar compounds, such as 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine and pyrimido[4,5-d]pyrimidine derivatives These compounds share a similar pyrimidine core but differ in their substituents and overall structure The unique combination of benzene rings and propanamide groups in N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide imparts it with distinct chemical and physical properties, making it a valuable compound for specific applications
特性
分子式 |
C31H31N5O3 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
N-[4-[2,6-bis[4-(propanoylamino)phenyl]pyrimidin-4-yl]phenyl]propanamide |
InChI |
InChI=1S/C31H31N5O3/c1-4-28(37)32-23-13-7-20(8-14-23)26-19-27(21-9-15-24(16-10-21)33-29(38)5-2)36-31(35-26)22-11-17-25(18-12-22)34-30(39)6-3/h7-19H,4-6H2,1-3H3,(H,32,37)(H,33,38)(H,34,39) |
InChIキー |
ULHCYDAREKECOM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)CC)C4=CC=C(C=C4)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)benzamide](/img/structure/B12460925.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide](/img/structure/B12460941.png)
![N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460942.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460945.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460952.png)


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B12460963.png)
![2-methylpropyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12460971.png)
![2-Amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-yl)phenyl]propanoic acid](/img/structure/B12460979.png)


![5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12461001.png)

